![molecular formula C25H24O6 B4012112 2-(4-methylphenyl)-2-oxo-1-phenylethyl 3,4,5-trimethoxybenzoate](/img/structure/B4012112.png)
2-(4-methylphenyl)-2-oxo-1-phenylethyl 3,4,5-trimethoxybenzoate
Description
The synthesis and analysis of compounds like "2-(4-methylphenyl)-2-oxo-1-phenylethyl 3,4,5-trimethoxybenzoate" are crucial in the field of organic and medicinal chemistry. These compounds, often characterized by the presence of trimethoxybenzoate groups and substituted phenyl rings, find relevance in their potential biological activities and applications in material science.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, palladium-catalyzed oxidative aminocarbonylation, and other specialized reactions to introduce specific functional groups like trimethoxybenzoate or to construct the desired molecular framework. For example, the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives through palladium-catalyzed reactions indicates the complexity and specificity of synthetic routes employed in creating these molecules (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy), providing insights into the arrangement of atoms and the geometry of the molecules. Studies have detailed the molecular and crystal structures of related compounds, underscoring the importance of structural analysis in understanding their properties and reactivity (Tamm et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include a range of transformations, such as mercuriation, which has been studied for similar molecules. These reactions not only elucidate the chemical reactivity of the compounds but also pave the way for further functionalization or modification, essential for tailoring their physical and chemical properties for specific applications (Vicente et al., 1992).
properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-16-10-12-17(13-11-16)22(26)23(18-8-6-5-7-9-18)31-25(27)19-14-20(28-2)24(30-4)21(15-19)29-3/h5-15,23H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRFIXIURIHGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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